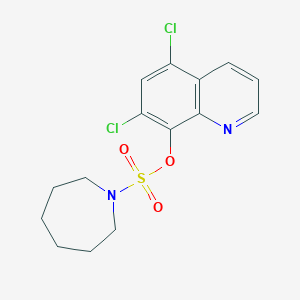
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5,7-Dichloroquinolin-8-yl azepane-1-sulfonate often involves complex reactions. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound with a somewhat similar structure, was synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile, yielding a 37% yield, showcasing the intricate steps involved in quinoline derivatives' synthesis (Xia, Chen, & Yu, 2013).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, often determined using spectroscopy and crystallography techniques. The structure of these compounds is critical for their chemical behavior and interaction with other molecules. For example, the crystal structures of proton-transfer compounds of ferron (8-hydroxy-7-iodoquinoline-5-sulfonic acid) with 4-chloroaniline and 4-bromoaniline were determined, showing how structural details can affect the compounds' properties and interactions (Smith, Wermuth, & Healy, 2007).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives are diverse, including halosulfonylation, carbonylation, and coordination with metal ions. For example, a method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides has been reported, highlighting the reactivity of these compounds under specific conditions (Nguyen, Grigorjeva, & Daugulis, 2017).
Applications De Recherche Scientifique
Nanosized N-sulfonated Catalysts
A study by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized by various analytical techniques, efficiently promoted the one-pot synthesis of hexahydroquinolines, offering excellent yields and reusability without loss of catalytic activity. The research demonstrates the potential of N-sulfonated catalysts in facilitating organic transformations, potentially including reactions involving "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" derivatives (Goli-Jolodar et al., 2016).
Synthesis of Azo Dyes
Mirsadeghi et al. (2022) focused on synthesizing new azo dyes derived from 5-chloro-8-hydroxyquinoline, engaging in a diazotization and coupling process to produce heteroarylazo dyes. The study analyzed the spectral properties of these dyes, revealing significant influences of chloro groups on electron absorption spectra. This research underscores the synthetic versatility of quinoline derivatives and their potential utility in developing new materials with tailored optical properties (Mirsadeghi et al., 2022).
Cobalt-Catalyzed Carbonylation
A method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides was reported by Nguyen et al. (2017). This approach employs diisopropyl azodicarboxylate as a carbon monoxide source, facilitating the synthesis of saccharin derivatives. This study highlights the potential for developing novel carbonylation reactions, possibly including "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" as a substrate, to access a wide range of sulfonate-containing compounds (Nguyen et al., 2017).
Antimicrobial and Antifungal Activities
Fadda et al. (2016) synthesized novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups, demonstrating antimicrobial and antifungal activities. This study provides insight into the biological applications of quinoline derivatives, suggesting that "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" could also be explored for its potential antimicrobial properties (Fadda et al., 2016).
Fluorescent Chemosensors
Research by Aragoni et al. (2013) developed fluorescent chemosensors based on 8-hydroxyquinoline derivatives for metal ion detection, specifically Zn2+ and Cd2+. These chemosensors demonstrate selective responses facilitating metal ion imaging in vitro. The study indicates the potential of quinoline derivatives in designing sensitive and selective sensors for environmental and biological applications (Aragoni et al., 2013).
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) azepane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S/c16-12-10-13(17)15(14-11(12)6-5-7-18-14)22-23(20,21)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZRYQWIAMHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl azepane-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

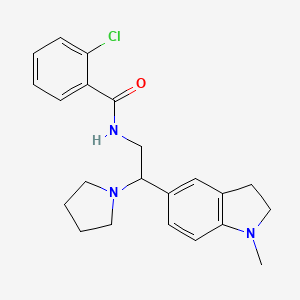
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)
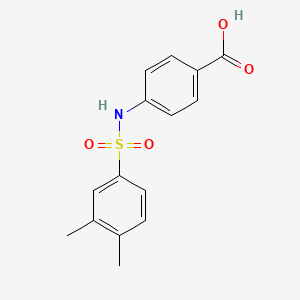
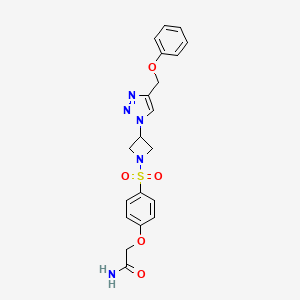
![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)
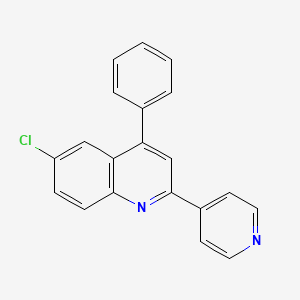


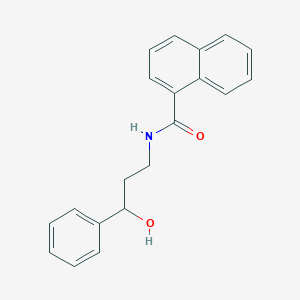
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
